Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone
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Overview
Description
Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[410]heptan-3-yl)methanone is a complex organic compound featuring a cyclobutene ring fused to a bicyclic structure containing fluorine and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the fluorine and nitrogen atoms.
Cyclopropane Derivatives: Similar in having strained ring systems, but differ in ring size and substituents.
Uniqueness
Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone is unique due to its combination of a cyclobutene ring with a difluorinated bicyclic structure, providing distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-11-5-6-15(7-9(11)12(11,13)14)10(16)8-3-2-4-8/h3,9H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWIOFXFTHOUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC1C2(F)F)C(=O)C3=CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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